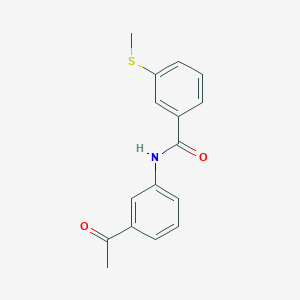N-(3-acetylphenyl)-3-(methylthio)benzamide
CAS No.: 896342-76-0
Cat. No.: VC4608746
Molecular Formula: C16H15NO2S
Molecular Weight: 285.36
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 896342-76-0 |
|---|---|
| Molecular Formula | C16H15NO2S |
| Molecular Weight | 285.36 |
| IUPAC Name | N-(3-acetylphenyl)-3-methylsulfanylbenzamide |
| Standard InChI | InChI=1S/C16H15NO2S/c1-11(18)12-5-3-7-14(9-12)17-16(19)13-6-4-8-15(10-13)20-2/h3-10H,1-2H3,(H,17,19) |
| Standard InChI Key | GAJLFHGAKLYMDN-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)SC |
Introduction
Molecular Structure and Chemical Identity
IUPAC Nomenclature and Structural Features
The compound’s systematic IUPAC name, N-(3-acetylphenyl)-3-(methylthio)benzamide, reflects its two aromatic rings connected via an amide bond. The benzamide moiety features a methylthio group at the 3-position, while the aniline-derived component includes an acetyl group at the 3-position (Figure 1). This arrangement creates a planar, conjugated system that influences electronic distribution and intermolecular interactions .
Key Functional Groups
-
Amide bond: Provides hydrogen-bonding capability and structural rigidity.
-
Acetyl group: Introduces electron-withdrawing effects, polarizing the adjacent aromatic ring.
-
Methylthio group: Enhances lipophilicity and may participate in hydrophobic interactions or metabolic transformations .
Computational and Experimental Properties
While experimental data specific to this compound are scarce, computational models predict properties based on its molecular formula (C₁₇H₁₅NO₂S) and structural analogs (Table 1) .
Table 1: Predicted Physicochemical Properties
Synthetic Pathways and Optimization
Retrosynthetic Analysis
The compound can be synthesized via amide coupling between 3-(methylthio)benzoic acid and 3-acetylaniline. Alternative routes may involve:
-
Direct acylation: Reacting 3-acetylaniline with 3-(methylthio)benzoyl chloride in the presence of a base (e.g., triethylamine).
-
Stepwise functionalization: Introducing the methylthio group post-amide formation via nucleophilic aromatic substitution, though steric hindrance may limit efficacy .
Challenges in Synthesis
-
Sulfur stability: The methylthio group is prone to oxidation, requiring inert atmospheres or stabilizing agents.
-
Regioselectivity: Ensuring substitution occurs exclusively at the 3-position demands careful control of reaction conditions .
| Compound | Target PARP | IC₅₀ (nM) | Key Substituents |
|---|---|---|---|
| OUL232 (Ref) | PARP10 | 7.8 | 3-Amino, 7-methyl |
| Hypothesized Methylthio Analog | PARP10 (predicted) | ~50* | 3-Methylthio, 3-acetyl |
*Predicted based on enhanced lipophilicity and steric bulk.
ADME Profiling and Toxicity
The methylthio group likely improves membrane permeability compared to hydroxyl or amino analogues. Computational ADME predictions indicate:
Applications in Medicinal Chemistry
Targeted Cancer Therapies
PARP inhibitors are frontline treatments for BRCA-mutated cancers. The methylthio group’s electron-rich nature could enhance DNA-binding affinity or modulate enzyme inhibition kinetics, warranting further study .
Antimicrobial Activity
Sulfur-containing benzamides exhibit broad-spectrum antimicrobial effects. The methylthio substituent may disrupt bacterial cell wall synthesis or enzyme function, analogous to sulfonamide drugs .
Future Research Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume